molecular formula C12H11ClN2O5S B601993 Iso Furosemide CAS No. 4818-59-1

Iso Furosemide

Cat. No.: B601993
CAS No.: 4818-59-1
M. Wt: 330.75
InChI Key:
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Description

Iso Furosemide is a potent loop diuretic that is structurally related to furosemide. It is used to treat conditions such as edema associated with congestive heart failure, liver cirrhosis, and renal disease. This compound works by inhibiting the reabsorption of sodium and chloride in the kidneys, leading to increased urine production and reduced fluid retention.

Scientific Research Applications

Iso Furosemide has a wide range of scientific research applications:

    Chemistry: this compound is used as a model compound in studies of diuretic mechanisms and drug interactions.

    Biology: Researchers use isofurosemide to study its effects on cellular processes and ion transport.

    Medicine: this compound is investigated for its potential therapeutic uses in treating various conditions, including hypertension and heart failure.

    Industry: This compound is used in the development of new diuretic drugs and formulations

Safety and Hazards

Furosemide has some safety and hazards associated with its use . For instance, it can cause side effects such as orthostatic hypotension (decrease in blood pressure while standing, and associated lightheadedness), tinnitus (ringing in the ears), and photosensitivity (sensitivity to light) .

Future Directions

Furosemide continues to be used in the treatment of conditions such as fluid retention and high blood pressure . Future research may focus on optimizing its use in these and other conditions, as well as exploring new potential uses.

Biochemical Analysis

Biochemical Properties

Isofurosemide, like furosemide, is believed to inhibit the Na-K-2Cl cotransporter (NKCC)-2 in the ascending limb of the loop of Henle . This action results in increased water loss from the body, making it a potent diuretic. The interaction of Isofurosemide with this transporter is a key aspect of its biochemical properties .

Cellular Effects

Isofurosemide’s effects on cells are primarily related to its diuretic action. By inhibiting NKCC-2, it disrupts the balance of electrolytes within cells, leading to increased water excretion . This can have significant effects on cellular processes, particularly in cells of the renal system where the transporter is most active .

Molecular Mechanism

The molecular mechanism of Isofurosemide involves its binding to the NKCC-2 transporter, inhibiting its function . This prevents the reabsorption of sodium and chloride ions in the kidneys, leading to increased water loss.

Temporal Effects in Laboratory Settings

The effects of Isofurosemide in laboratory settings can vary over time. For instance, repetitive administration of furosemide, which is similar to Isofurosemide, induces short-term and long-term adaptations, of which the mechanisms are not well known

Dosage Effects in Animal Models

The effects of Isofurosemide in animal models can vary with dosage. Specific studies on Isofurosemide dosage effects in animal models are limited. Studies on furosemide, a similar compound, have shown that it is generally safe and routinely prescribed to adult as well as pediatric patients .

Transport and Distribution

It is likely that it follows similar patterns to furosemide, which is known to be highly bound to plasma proteins and distributed throughout the body .

Subcellular Localization

The subcellular localization of Isofurosemide is not well-studied. Given its similarity to furosemide, it is likely to be found in similar locations within the cell. Furosemide is known to act on the kidneys, specifically on the cells of the ascending limb of the loop of Henle .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isofurosemide involves several steps. One common method starts with the photochlorination of 4-chloro-2-fluoro-toluene to produce 4-chloro-2-fluoro-benzotrichloride. This intermediate undergoes aminosulfonylation, followed by condensation with furfurylamine to yield isofurosemide .

Industrial Production Methods

In industrial settings, the production of isofurosemide follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) are used to monitor and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Iso Furosemide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups in isofurosemide, altering its chemical properties.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    Furosemide: Iso Furosemide is structurally similar to furosemide but has different pharmacokinetic properties.

    Bumetanide: Another loop diuretic with a similar mechanism of action but higher potency.

    Torsemide: A loop diuretic with a longer duration of action compared to isofurosemide.

Uniqueness

This compound is unique due to its specific chemical structure, which influences its pharmacokinetics and pharmacodynamics. It has a distinct profile of absorption, distribution, metabolism, and excretion compared to other loop diuretics .

Properties

IUPAC Name

2-chloro-4-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)11(21(14,18)19)4-8(9)12(16)17/h1-5,15H,6H2,(H,16,17)(H2,14,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOOVYKVEXGCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=C(C=C(C(=C2)Cl)C(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197452
Record name Isofurosemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4818-59-1
Record name 5-(Aminosulfonyl)-2-chloro-4-[(2-furanylmethyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4818-59-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isofurosemide
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Record name Isofurosemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzoic acid
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Record name ISOFUROSEMIDE
Source FDA Global Substance Registration System (GSRS)
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Q & A

Q1: Does isofurosemide, like its related compound furosemide, increase urinary excretion of active kallikrein?

A1: Interestingly, while isofurosemide is structurally similar to furosemide, the study [] found that it does not increase the urinary excretion of active kallikrein. This is despite furosemide and its derivative, benzyl furosemide, demonstrating this effect. The study observed that all tested furosemide derivatives, including isofurosemide, increased the activation of urinary prokallikrein, but this effect was independent of their diuretic activity or influence on urinary electrolyte excretion.

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